molecular formula C13H13NO B8718914 4-(3-Cyanophenyl)-cyclohexane-1-one CAS No. 540787-60-8

4-(3-Cyanophenyl)-cyclohexane-1-one

Cat. No. B8718914
Key on ui cas rn: 540787-60-8
M. Wt: 199.25 g/mol
InChI Key: URIDONFNWGXDHR-UHFFFAOYSA-N
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Patent
US07348328B2

Procedure details

The mixture of cis and trans 4-(3-cyanophenyl)-1-hydroxycyclohexane (1.8 g, 9 mmole) was dissolved in 100 ml methylene chloride and Dess-Martin reagent(4.2 g, 10 mmole) was added. The mixture was stirred at room temperature for five hours. The reaction solution was washed with water (3×100 mL) and dried over sodium sulfate. The product was purified by column chromatography using hexane/ethyl acetate (85/15) as the eluent to afford 4-(3-cyanophenyl)-cyclohexane-1-one (1,1 g, 63%).
Name
trans 4-(3-cyanophenyl)-1-hydroxycyclohexane
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C@H:9]2[CH2:14][CH2:13][C@H:12]([OH:15])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
trans 4-(3-cyanophenyl)-1-hydroxycyclohexane
Quantity
1.8 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)[C@@H]1CC[C@H](CC1)O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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